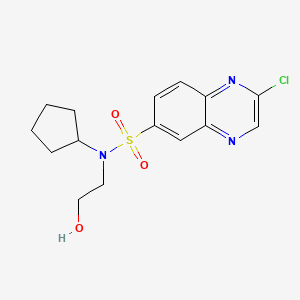
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloro group, a cyclopentyl group, a hydroxyethyl group, and a sulfonamide group attached to the quinoxaline core
Vorbereitungsmethoden
The synthesis of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the chloro, cyclopentyl, hydroxyethyl, and sulfonamide groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
For example, the quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The chloro group can be introduced via chlorination reactions, while the cyclopentyl and hydroxyethyl groups can be added through alkylation reactions. The sulfonamide group is typically introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids .
Analyse Chemischer Reaktionen
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its quinoxaline core, which is known for various biological activities.
Biology: It can be used as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of the chloro, cyclopentyl, hydroxyethyl, and sulfonamide groups can modulate its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:
2-chloro-N-cyclopentylquinoxaline-6-sulfonamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide: Lacks the chloro group, which may influence its substitution reactions.
2-chloroquinoxaline-6-sulfonamide: Lacks both the cyclopentyl and hydroxyethyl groups, which can impact its overall biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c16-15-10-17-14-9-12(5-6-13(14)18-15)23(21,22)19(7-8-20)11-3-1-2-4-11/h5-6,9-11,20H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWARJEHTUCWSJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCO)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
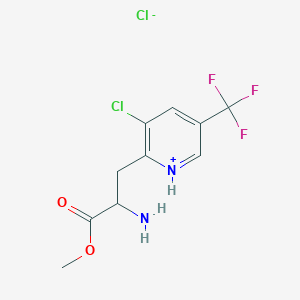
![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)
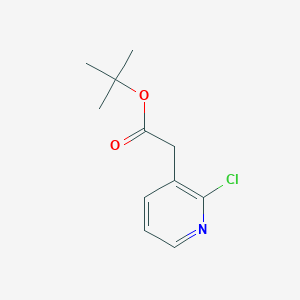
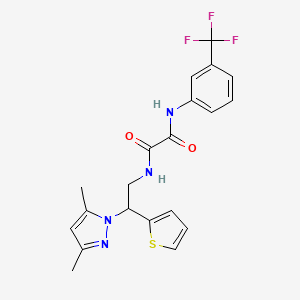
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)
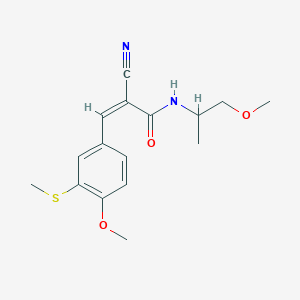
![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
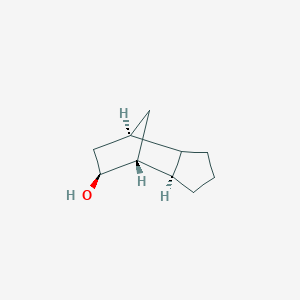
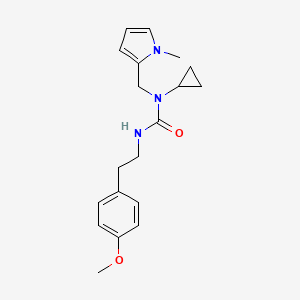

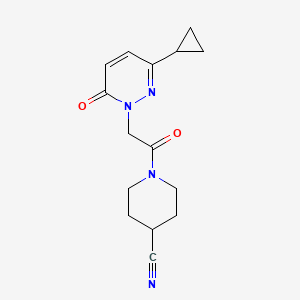
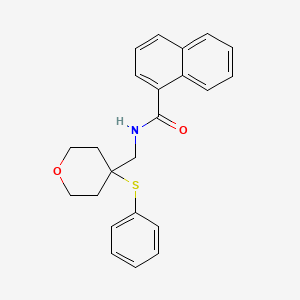
![3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2356672.png)
